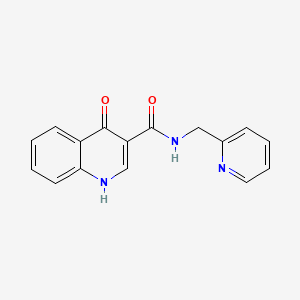![molecular formula C18H20ClN5 B2971797 1-(2-chlorobenzyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 924828-32-0](/img/structure/B2971797.png)
1-(2-chlorobenzyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(2-chlorobenzyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” belongs to a class of organic compounds known as pyrazolo[3,4-d]pyrimidines . These are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves numerous methods . The synthesized compounds are usually characterized by infrared, 1H-nuclear magnetic resonance, and mass spectral analyses .Molecular Structure Analysis
The molecular structure of “1-(2-chlorobenzyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” can be analyzed using various techniques such as X-ray crystallographic analysis . The 1H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[3,4-d]pyrimidines are complex and can involve various mechanisms. For instance, the introduction of 3-morpholinopropan-1-amine moiety into pyrazolo[4,3-d]pyrimidine can enhance the activity .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-chlorobenzyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” can be analyzed using various techniques. For instance, the synthesized compounds can be characterized by infrared, 1H-nuclear magnetic resonance, and mass spectral analyses .Aplicaciones Científicas De Investigación
Anti-Bacterial Properties
The pyrimidopyrimidine scaffold in this compound exhibits anti-bacterial activity. Researchers have investigated its potential as an antibacterial agent against various pathogens. By inhibiting bacterial growth, it could contribute to the development of novel antibiotics .
Antiviral Activity
The same scaffold has shown promise as an antiviral agent. It may interfere with viral replication processes, making it a candidate for combating viral infections. Further studies are needed to explore its efficacy against specific viruses .
Anti-Tumor Effects
Researchers have explored the compound’s impact on tumor cells. Its ability to inhibit tumor growth and induce apoptosis (programmed cell death) suggests potential as an anticancer drug. Investigations into specific cancer types and mechanisms are ongoing .
Anti-Allergic Properties
The compound’s pharmacological profile includes anti-allergic effects. It may modulate immune responses and reduce allergic reactions. Understanding its interactions with immune pathways is crucial for therapeutic applications .
Antihypertensive Potential
Studies have hinted at the compound’s antihypertensive properties. It could help regulate blood pressure by affecting vascular tone or other cardiovascular factors. Further research is needed to validate this potential .
Hepatoprotective Activity
The compound’s hepatoprotective effects make it relevant for liver health. It may shield liver cells from damage caused by toxins, oxidative stress, or inflammation. Investigating its impact on liver diseases is essential .
Direcciones Futuras
The future directions for research on “1-(2-chlorobenzyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” could involve the development of new pyrazolo[3,4-d]pyrimidines as anti-inflammatory agents . Additionally, further investigations could be conducted on compounds that displayed potent dual activity against examined cell lines and CDK2 .
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-cyclohexylpyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5/c19-16-9-5-4-6-13(16)11-24-18-15(10-22-24)17(20-12-21-18)23-14-7-2-1-3-8-14/h4-6,9-10,12,14H,1-3,7-8,11H2,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXWVRIKPRTTDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C3C=NN(C3=NC=N2)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Lithium 1-(cyclopropylmethyl)-7-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2971716.png)
![ethyl 3-(8-(sec-butyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2971717.png)
![2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2971718.png)
![1-(4-fluorophenyl)methyl 7-methyl 6-(4-methylbenzenesulfonyl)-4,5-dioxo-3H,4H,5H,6H-pyrrolo[3,2-e]indole-1,7-dicarboxylate](/img/structure/B2971720.png)
![6-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole](/img/structure/B2971721.png)
![N-[3-[2-(4-chlorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2971723.png)
![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2971725.png)


![methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B2971730.png)
![N-tert-butyl-3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2971731.png)
![2-[(2,4-Difluorophenyl)methylamino]pyridine-4-carbonitrile](/img/structure/B2971734.png)
![(2-bromophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2971735.png)